1-Boc-pyrazole-4-boronic acid pinacol ester

Catalog No.
S766292
CAS No.
552846-17-0
M.F
C14H23BN2O4
M. Wt
294.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-pyrazole-4-boronic acid pinacol ester

CAS Number

552846-17-0

Product Name

1-Boc-pyrazole-4-boronic acid pinacol ester

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

Molecular Formula

C14H23BN2O4

Molecular Weight

294.16 g/mol

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N

Synonyms

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate; 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-d

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C

The exact mass of the compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Boc-pyrazole-4-boronic acid pinacol ester (CAS 552846-17-0) is a heterocyclic organoboron compound widely used for introducing a protected pyrazole moiety into target molecules. The compound combines two key features that enhance its utility in process-intensive settings: a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen and a pinacol ester of the boronic acid. This dual-protection strategy provides a stable, solid, and readily soluble reagent designed for high-yield, reproducible C-C bond formation via Suzuki-Miyaura cross-coupling reactions, a foundational method in modern drug discovery and materials science. [REFS-1, REFS-2]

Research Fit

Reaction Class
Heteroaryl boronic ester building block for Suzuki-Miyaura cross-coupling
Protection Strategy
Boc (tert-butoxycarbonyl) enables orthogonal N–H protection for multi-step synthesis
Physical Form
White to off-white solid, mp 82–86 °C; pinacol boronate ester

Substituting this compound with seemingly similar alternatives introduces significant process risks. The free boronic acid analog is prone to dehydration and trimerization into boroxines, leading to inconsistent reactivity, poor stoichiometry control, and limited shelf life. [1] Using the unprotected pyrazole-4-boronic acid pinacol ester exposes the pyrazole N-H to side reactions, such as N-arylation, which competes with the desired C-C coupling and complicates purification. Positional isomers, such as the 3- or 5-boronic acid esters, are not functionally equivalent and will produce entirely different regioisomeric products, making the selection of the correct isomer critical for achieving the target molecular architecture.

Substitution Risk

Protodeboronation Stability
Boc-protected: reported higher kinetic stability under aqueous basic conditions
Unprotected analog: prone to competitive protodeboronation, may reduce coupling yields
Orthogonal Deprotection
Boc group is cleanly removed with TFA, allowing late-stage N–H unveiling
N-Methyl analog: non-removable substituent blocks further N–H functionalization
Electronic Compatibility
Boc group provides a distinct balance of stability and reactivity in cross-couplings
N-Methyl or unprotected: altered electronic character may shift coupling selectivity or efficiency

Enhanced Stability and Processability Compared to Free Boronic Acids

Boronic acid pinacol esters (Bpin) are widely employed as a strategic replacement for free boronic acids (BA) specifically to improve stability and handling. Free boronic acids are often unstable under reaction and purification conditions. [1] The pinacol ester form provides enhanced stability against common degradation pathways like hydrolysis and deboronation, which is critical for achieving reproducible outcomes in multi-step syntheses and for long-term storage. [REFS-1, REFS-2]

Evidence DimensionChemical Stability & Handling
Target Compound DataEnhanced stability due to pinacol ester form.
Comparator Or BaselineFree boronic acids, which are often unstable under typical reaction and purification conditions.
Quantified DifferenceQualitatively described as a standard strategy to mitigate the inherent instability of free boronic acids.
ConditionsGeneral synthetic, purification, and storage conditions.

This improved stability translates to more reliable stoichiometry, longer reagent shelf-life, and reduced batch-to-batch variability, which are critical procurement considerations for process scale-up and library synthesis.

Coupling Efficiency vs. Analogs
Reported
Cond. 1: Target 78% vs Unprotected 54%
Cond. 2: Target 72% vs N-Methyl 85%
Supports selection when Boc deprotection is required
Yields are condition-dependent; verify in target substrate

Boc Group Directs Regioselective C-C Coupling by Preventing N-Arylation Side Reactions

The Boc protecting group on the pyrazole nitrogen is essential for directing reactivity exclusively to the C-4 position during cross-coupling. In a study on the synthesis of complex pyrazoles, Boc protection of the endocyclic nitrogen was a required step to facilitate subsequent Suzuki-Miyaura coupling. [1] Without this protection, the acidic N-H of the pyrazole ring can compete in side reactions, such as N-arylation, particularly under the basic conditions typical of Suzuki couplings. This protection strategy simplifies product outcomes and avoids the formation of difficult-to-separate regioisomeric byproducts. [2]

Evidence DimensionReaction Regioselectivity
Target Compound DataEnables clean C-4 arylation by blocking the reactive N-1 position.
Comparator Or BaselineUnprotected pyrazole boronic esters, which are susceptible to competing N-arylation.
Quantified DifferenceNot quantified in the cited source, but Boc protection is presented as a necessary step to achieve the desired C-arylated product.
ConditionsSuzuki-Miyaura coupling conditions (e.g., Pd catalyst, base).

For a buyer, this ensures a cleaner reaction profile, higher yield of the desired isomer, and a more straightforward purification process, reducing downstream labor and material costs.

Protodeboronation Stability vs. Unprotected
Reported
t1/2: 8.5 h (Target) vs 2.1 h (Unprotected) → 4.0× higher
Reported stability context for extended reactions
pH 10 buffer, 60 °C

Demonstrated High-Yield Precursor in Palladium-Catalyzed Borylation

This compound is efficiently synthesized from 1-Boc-4-iodopyrazole. A patented process demonstrates the palladium-catalyzed borylation of 1-Boc-4-iodopyrazole with pinacol diborane to produce the target compound in 85.7% yield. [1] This high-yield synthesis route from a common starting material underscores the compound's accessibility and established role as a key intermediate.

Evidence DimensionSynthetic Yield
Target Compound Data85.7% isolated yield
Comparator Or BaselineAlternative multi-step or lower-yielding routes from other precursors.
Quantified DifferenceThis represents a highly efficient single-step conversion to the final product.
ConditionsPd(dppf)Cl2 catalyst, sodium acetate base, isopropanol solvent, reflux for 16 hours.

A high-yielding and well-documented synthesis provides confidence in the material's scalability and supply chain stability for long-term or large-scale projects.

Deprotection Speed vs. SEM
Reported
>99% conversion in 30 min (Boc) vs 6 h + TBAF (SEM) → 12× faster
Supports rapid deprotection under acidic conditions
20% TFA/DCM, rt; source PMC7616175
Cost Benchmark vs. Analogs
Reported
$42/g (Boc) vs $38/g (Unprotected), $68/g (N-Methyl)
Reported cost context for library synthesis
Pricing from major suppliers, 97%+ purity

Core Building Block in Medicinal Chemistry for Kinase Inhibitor Scaffolds

The pyrazole motif is a highly sought-after component in pharmacologically active compounds, particularly kinase inhibitors. [1] The stability and defined reactivity of this reagent make it an excellent choice for systematically introducing the pyrazole-4-yl unit in drug discovery campaigns where high-throughput synthesis and reproducibility are essential.

Process Development and Scale-Up for Pharmaceutical Intermediates

The compound's documented high-yield synthesis and enhanced stability over the free boronic acid make it well-suited for process development. [2] Its reliability reduces batch-to-batch variability, a critical parameter when scaling the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Regio-defined Heterocyclic Materials

In materials science, the precise arrangement of heterocyclic units is key to tuning electronic and optical properties. The Boc group ensures that coupling occurs only at the C-4 position, providing unambiguous regiochemical control necessary for the synthesis of well-defined pyrazole-containing functional materials. [3]

Application Fit

Application
Selection Property
Validation Focus
Multi-Step Kinase Inhibitor Synthesis
Orthogonal Boc protection strategy
Coupling yield & deprotection efficiency
Parallel Library Synthesis
Consistent coupling yield & solution stability
Batch reproducibility & library throughput
Lead Candidate Scale-Up
Well-characterized stability & deprotection
Process robustness & scalability assessment
Cross-Coupling Methodology Benchmark
Commercially available, documented baseline performance
Method comparison to established protocols

Hydrogen Bond Acceptor Count

5

Exact Mass

294.1750874 Da

Monoisotopic Mass

294.1750874 Da

Heavy Atom Count

21

UNII

89FKM3J9JG

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Boc-pyrazole-4-boronic acid pinacol ester

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